2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One application involves an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for intravenous and oral administration, demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antinociceptive Activity
Another study synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which were tested for antinociceptive activity. Among these, certain compounds were found to be significantly more active than dipyrone and aspirin in all tests (Önkol et al., 2004).
Mass Spectral Behaviour
The mass spectral behaviour of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide highlights the cleavage of acylamino substituents and the elimination of a hydroxyl radical, contributing to the understanding of mass spectra of similar compounds (Mallen et al., 1979).
Antibacterial and Antimycotic Activity
A study on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides synthesized via copper catalytic anionarylation demonstrated that the compounds exhibit antibacterial and antifungal activities (Baranovskyi et al., 2018).
Catalytic Oxidation
Copper(II) complexes of a 1,3-oxazolidine-based ligand were investigated for their catalytic activity in the oxidation of benzyl alcohol, showcasing the potential for synthetic applications in organic chemistry (Bikas et al., 2018).
Anti-Inflammatory Agents
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and evaluated for their anti-inflammatory potential, indicating significant protection against carrageenan-induced paw edema (Shakya et al., 2015).
Enzyme Inhibition
N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives synthesized for a-amylase inhibitory activity showed significant activity, comparable to the standard used, indicating their potential for therapeutic applications (Mathew et al., 2015).
Properties
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(8)7(11)9-4-6-2-3-12-10-6/h2-3,5H,4H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRXEFYHSCRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.